2-Methylphenyl 2,2,2-trichloroethyl sulfate
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Overview
Description
2-Methylphenyl 2,2,2-trichloroethyl sulfate is an organic compound that belongs to the class of sulfates It is characterized by the presence of a 2-methylphenyl group attached to a 2,2,2-trichloroethyl sulfate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 2,2,2-trichloroethyl sulfate typically involves the reaction of 2-methylphenol with 2,2,2-trichloroethanol in the presence of a suitable sulfating agent, such as chlorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Methylphenol} + \text{2,2,2-Trichloroethanol} + \text{Chlorosulfuric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 2,2,2-trichloroethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can lead to the formation of sulfides.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylphenyl 2,2,2-trichloroethyl sulfate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 2,2,2-trichloroethyl sulfate involves its interaction with specific molecular targets. The sulfate group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The trichloroethyl moiety may also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl sulfate
- 2,2,2-Trichloroethyl sulfate
- Phenyl 2,2,2-trichloroethyl sulfate
Uniqueness
2-Methylphenyl 2,2,2-trichloroethyl sulfate is unique due to the combination of the 2-methylphenyl and 2,2,2-trichloroethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
653605-18-6 |
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Molecular Formula |
C9H9Cl3O4S |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
(2-methylphenyl) 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C9H9Cl3O4S/c1-7-4-2-3-5-8(7)16-17(13,14)15-6-9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
WRWDEIHPPVOQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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